Cas no 2229283-42-3 (3-(2-ethynylphenyl)butanoic acid)

3-(2-ethynylphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-ethynylphenyl)butanoic acid
- 2229283-42-3
- EN300-1814611
-
- インチ: 1S/C12H12O2/c1-3-10-6-4-5-7-11(10)9(2)8-12(13)14/h1,4-7,9H,8H2,2H3,(H,13,14)
- InChIKey: YZCFWRYICJLBKH-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C)C1C=CC=CC=1C#C)=O
計算された属性
- せいみつぶんしりょう: 188.083729621g/mol
- どういたいしつりょう: 188.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 37.3Ų
3-(2-ethynylphenyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1814611-10.0g |
3-(2-ethynylphenyl)butanoic acid |
2229283-42-3 | 10g |
$4974.0 | 2023-05-26 | ||
Enamine | EN300-1814611-1g |
3-(2-ethynylphenyl)butanoic acid |
2229283-42-3 | 1g |
$828.0 | 2023-09-19 | ||
Enamine | EN300-1814611-10g |
3-(2-ethynylphenyl)butanoic acid |
2229283-42-3 | 10g |
$3561.0 | 2023-09-19 | ||
Enamine | EN300-1814611-1.0g |
3-(2-ethynylphenyl)butanoic acid |
2229283-42-3 | 1g |
$1157.0 | 2023-05-26 | ||
Enamine | EN300-1814611-2.5g |
3-(2-ethynylphenyl)butanoic acid |
2229283-42-3 | 2.5g |
$1623.0 | 2023-09-19 | ||
Enamine | EN300-1814611-0.5g |
3-(2-ethynylphenyl)butanoic acid |
2229283-42-3 | 0.5g |
$795.0 | 2023-09-19 | ||
Enamine | EN300-1814611-0.05g |
3-(2-ethynylphenyl)butanoic acid |
2229283-42-3 | 0.05g |
$695.0 | 2023-09-19 | ||
Enamine | EN300-1814611-0.1g |
3-(2-ethynylphenyl)butanoic acid |
2229283-42-3 | 0.1g |
$729.0 | 2023-09-19 | ||
Enamine | EN300-1814611-5.0g |
3-(2-ethynylphenyl)butanoic acid |
2229283-42-3 | 5g |
$3355.0 | 2023-05-26 | ||
Enamine | EN300-1814611-0.25g |
3-(2-ethynylphenyl)butanoic acid |
2229283-42-3 | 0.25g |
$762.0 | 2023-09-19 |
3-(2-ethynylphenyl)butanoic acid 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
3-(2-ethynylphenyl)butanoic acidに関する追加情報
3-(2-Ethynylphenyl)Butanoic Acid: A Comprehensive Overview
3-(2-Ethynylphenyl)Butanoic Acid (CAS No. 2229283-42-3) is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and versatile properties, has been the subject of extensive research, particularly in the development of novel therapeutic agents and advanced materials. In this article, we will delve into the structural features, synthesis methods, applications, and recent advancements associated with 3-(2-Ethynylphenyl)Butanoic Acid.
The molecular structure of 3-(2-Ethynylphenyl)Butanoic Acid comprises a butanoic acid backbone linked to a 2-ethynylphenyl group. This arrangement imparts the compound with a combination of aliphatic and aromatic characteristics, making it highly versatile for various chemical transformations. The presence of the ethynyl group introduces reactivity that can be exploited in click chemistry reactions, while the phenyl ring contributes to its aromatic stability and potential for further functionalization.
Recent studies have highlighted the importance of 3-(2-Ethynylphenyl)Butanoic Acid in drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways. These findings underscore its potential as a lead compound for therapeutic interventions.
In addition to its pharmacological applications, 3-(2-Ethynylphenyl)Butanoic Acid has found utility in materials science. Its ability to undergo cross-coupling reactions has made it an invaluable precursor for synthesizing advanced polymers and nanoparticles. A 2024 report in *Advanced Materials* detailed how this compound can be used to create stimuli-responsive materials with applications in drug delivery systems and sensors.
The synthesis of 3-(2-Ethynylphenyl)Butanoic Acid typically involves multi-step organic reactions, often leveraging palladium-catalyzed cross-coupling techniques. Recent advancements in catalysis have enabled more efficient and selective syntheses, reducing production costs and enhancing scalability. These improvements have facilitated its broader adoption in both academic research and industrial settings.
From a sustainability perspective, researchers are increasingly focusing on green chemistry approaches to synthesize 3-(2-Ethynylphenyl)Butanoic Acid. A 2025 study published in *Green Chemistry* reported the development of an eco-friendly protocol using renewable feedstocks and biocatalysts, significantly reducing the environmental footprint associated with its production.
In conclusion, 3-(2-Ethynylphenyl)Butanoic Acid (CAS No. 2229283-42-3) stands as a prime example of how innovative chemical design can drive advancements across multiple disciplines. Its unique properties, coupled with ongoing research into novel applications and sustainable synthesis methods, position it as a key compound for future scientific breakthroughs.
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